Carboxymethylmercaptosuccinic acid
Overview
Description
Carboxymethylmercaptosuccinic acid is an organosulfur compound with the molecular formula C6H8O6S. It is known for its chelating properties, which make it useful in various applications, including metal ion sequestration and as a reagent in chemical synthesis. The compound appears as a white crystalline powder and is soluble in water and alcohols but insoluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxymethylmercaptosuccinic acid can be synthesized through the reaction of butanedioic acid with sodium bisulfite, followed by a reaction with chloroacetic acid. The process involves the following steps:
Reaction with Sodium Bisulfite: Butanedioic acid is reacted with sodium bisulfite in methanol to form a sulfonated intermediate.
Reaction with Chloroacetic Acid: The intermediate is then reacted with chloroacetic acid in the presence of potassium carbonate in an ester solvent to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Carboxymethylmercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
Carboxymethylmercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for heavy metal poisoning.
Industry: Utilized in the production of detergents, cosmetics, and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of carboxymethylmercaptosuccinic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxyl and thiol groups, effectively sequestering the ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as heavy metal detoxification and as a stabilizing agent in industrial formulations .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptosuccinic Acid: Similar in structure but lacks the carboxymethyl group.
Dimercaptosuccinic Acid: Contains two thiol groups and is used as a chelating agent for heavy metals.
Thiomalic Acid: Another thiol-containing compound with similar chelating properties.
Uniqueness
Carboxymethylmercaptosuccinic acid is unique due to its combination of carboxyl and thiol groups, which provide it with strong chelating abilities and versatility in various chemical reactions. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
2-(carboxymethylsulfanyl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6S/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVSDWIWBDHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)SCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883289 | |
Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-68-3 | |
Record name | 2-[(Carboxymethyl)thio]butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-((carboxymethyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxymethylmercaptosuccinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (carboxymethylthio)succinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the addition of isopropyl citrate impact the antioxidant effectiveness of Carboxymethylmercaptosuccinic acid?
A2: The research indicates that isopropyl citrate did not significantly enhance the antioxidant properties of this compound. [] While the study observed a slight enhancement for nordihydroguaiaretic acid with isopropyl citrate, this effect was not observed for this compound. Further investigation is needed to understand the potential synergistic effects of this compound with other compounds in different contexts.
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